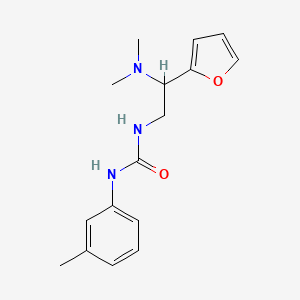
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Development
Research has shown that derivatives of furan, such as the one , are integral in synthesizing novel pyridine and naphthyridine derivatives. These compounds have been studied for their potential in various chemical reactions, showcasing the compound's utility in developing complex molecular structures through dimerization and coupling reactions (Abdelrazek et al., 2010).
Pharmacological Research Tools
In a different context, similar structures have been identified as nonpeptidic agonists of certain receptors, illustrating the compound's relevance in pharmacological research. For instance, a compound with a somewhat related structure was found to be a selective agonist for the urotensin-II receptor, highlighting its importance as a pharmacological tool and potential drug lead (Croston et al., 2002).
Bioconjugation and Amide Formation
The structural motifs present in 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea are also pertinent in studies related to bioconjugation and amide formation. Research into the mechanisms of amide bond formation in aqueous media has implications for bioconjugation techniques, which are crucial for drug development and molecular biology (Nakajima & Ikada, 1995).
Molecular Interaction and Stability Studies
Additionally, the compound's structural components facilitate the study of molecular interactions and stability, particularly in the context of polymer science and material chemistry. For example, studies on the hydrolytic stability of related polymeric materials provide insights into the design of more stable and efficient polymers for industrial and biomedical applications (Wetering et al., 1998).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-4-7-13(10-12)18-16(20)17-11-14(19(2)3)15-8-5-9-21-15/h4-10,14H,11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZQHKXFVXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

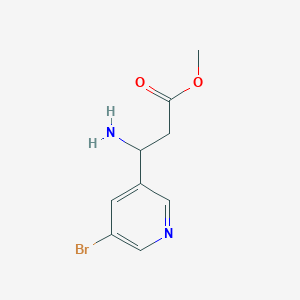

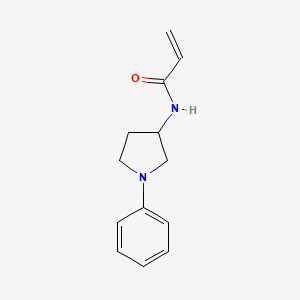
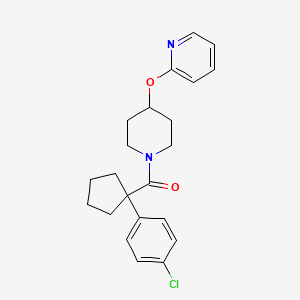
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)


![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)
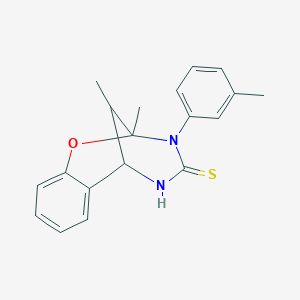
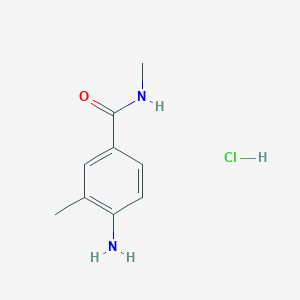
![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)